molecular formula C24H31N5O3 B2669275 8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896301-71-6

8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2669275
M. Wt: 437.544
InChI Key: JYCSSIWPQRKERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Serotonin Receptor Affinity and Antidepressant Potential

  • The synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown these compounds to possess significant serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological in vivo studies suggest potential antidepressant and anxiolytic applications, highlighting the importance of fluorinated arylpiperazinylalkyl derivatives in the development of new treatments for affective disorders (Zagórska et al., 2016).

Antiviral Activity

  • Research on imidazo[1,2-a]-s-triazine nucleosides, a related class of purine analogues, has been conducted to explore their synthesis and antiviral activity. These studies have shown moderate activity against various viruses, providing a foundation for the development of new antiviral agents (Kim et al., 1978).

Safety And Hazards

This involves studying the toxicity of the compound, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

6-(4-butylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-6-8-9-18-10-12-19(13-11-18)28-16(3)17(4)29-20-21(25-23(28)29)26(5)24(31)27(22(20)30)14-15-32-7-2/h10-13H,6-9,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCSSIWPQRKERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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